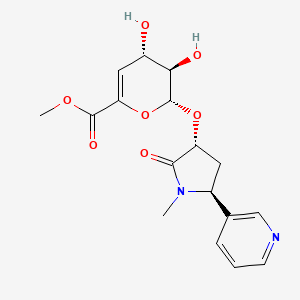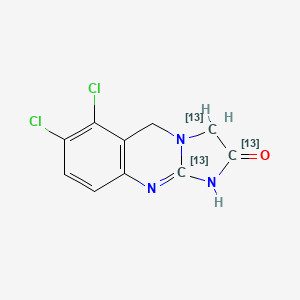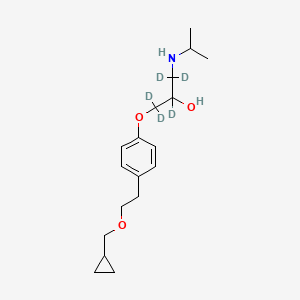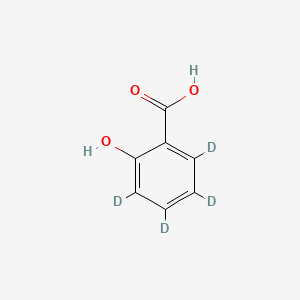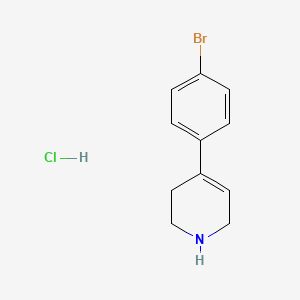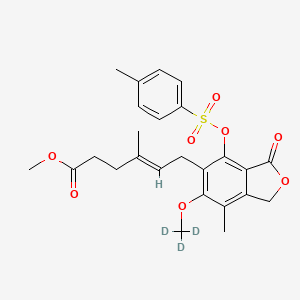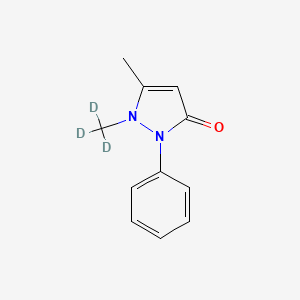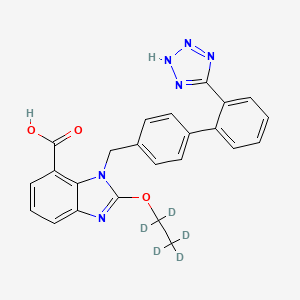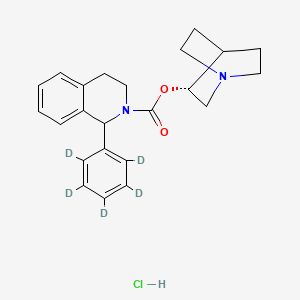
索利芬那辛-d5 盐酸盐
描述
Solifenacin-d5 Hydrochloride is a deuterated form of Solifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The deuterium atoms in Solifenacin-d5 Hydrochloride replace the hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
科学研究应用
Solifenacin-d5 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: The compound is used in studies involving muscarinic receptors to understand their role in various biological processes.
Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Solifenacin in the body.
Industry: The compound is used in the development and testing of new drugs targeting overactive bladder and related conditions
作用机制
Target of Action
Solifenacin-d5 Hydrochloride is a competitive muscarinic receptor antagonist . It primarily targets the M1, M2, and M3 muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscle, particularly in the urinary bladder .
Mode of Action
Solifenacin-d5 Hydrochloride acts by blocking the binding of acetylcholine to muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle . It has the highest affinity for M3, M1, and M2 muscarinic receptors .
Biochemical Pathways
The primary biochemical pathway affected by Solifenacin-d5 Hydrochloride involves the muscarinic acetylcholine receptors in the bladder . By blocking these receptors, Solifenacin-d5 Hydrochloride inhibits the action of acetylcholine, a neurotransmitter that mediates the contraction of the bladder’s smooth muscle .
Pharmacokinetics
It has an apparent volume of distribution of 600 L and is 93–96% plasma protein bound . Solifenacin-d5 Hydrochloride is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours , permitting once-daily administration .
Result of Action
The primary result of Solifenacin-d5 Hydrochloride’s action is a decrease in bladder contractions . This leads to a reduction in urinary urgency, frequency, and incontinence . It also results in increased residual urine volume and decreased detrusor muscle pressure .
Action Environment
The action of Solifenacin-d5 Hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and elimination can be affected by the presence of potent CYP3A4 inhibitors . Additionally, exposure to Solifenacin-d5 Hydrochloride is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .
生化分析
Biochemical Properties
Solifenacin-d5 Hydrochloride interacts with the M2 and M3 muscarinic receptors in the bladder . It antagonizes these receptors, thereby treating an overactive bladder . The compound undergoes N-oxidation at the quinuclidin ring by cytochrome P450, and the tetrahydroisoquinolone ring is 4R-hydroxylated by CYP3A4, CYP1A1, and CYP2D6 .
Cellular Effects
Solifenacin-d5 Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by decreasing bladder contractions . This effect on cell signaling pathways helps in the treatment of overactive bladder .
Molecular Mechanism
At the molecular level, Solifenacin-d5 Hydrochloride exerts its effects through binding interactions with biomolecules. It is a competitive antagonist of the muscarinic receptors, which means it binds to these receptors and inhibits their activation . This inhibition prevents the bladder from contracting frequently, thereby treating the symptoms of an overactive bladder .
Temporal Effects in Laboratory Settings
The full therapeutic effects of Solifenacin-d5 Hydrochloride occur after 2–4 weeks of treatment and are maintained upon long-term therapy . Although Solifenacin-d5 Hydrochloride pharmacokinetics display linearity at doses of 5–40 mg, no obvious dose dependency was observed in efficacy and tolerability studies .
Dosage Effects in Animal Models
In animal models, Solifenacin-d5 Hydrochloride has demonstrated enhanced functional selectivity for bladder smooth muscle . The effects of Solifenacin-d5 Hydrochloride vary with different dosages in these models .
Metabolic Pathways
Solifenacin-d5 Hydrochloride is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 pathway . Other enzymes, such as CYP1A1 and CYP2D6, are also involved in its metabolism .
Transport and Distribution
Solifenacin-d5 Hydrochloride is well absorbed in the duodenum, jejunum, and ileum but not the stomach . Absorption occurs via passive diffusion, so no transporters are involved . The mean oral bioavailability of Solifenacin-d5 Hydrochloride is 88% .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Solifenacin-d5 Hydrochloride involves the incorporation of deuterium atoms into the Solifenacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of Solifenacin-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of the compound .
化学反应分析
Types of Reactions: Solifenacin-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Solifenacin-d5 Hydrochloride, which can be analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
相似化合物的比较
Solifenacin: The non-deuterated form of Solifenacin-d5 Hydrochloride, used for similar therapeutic purposes.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Darifenacin: A selective M3 receptor antagonist with similar applications.
Uniqueness: Solifenacin-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate tracing and quantification are essential .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426174-05-1 | |
| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


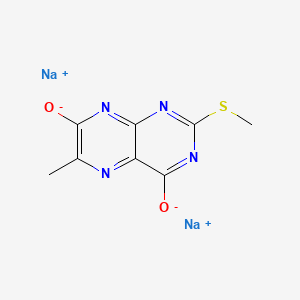
![Ethyl [2-Diethylaminocarbonylthio)]phenylacetate](/img/structure/B562728.png)
![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

